3-methyloxetan-3-yl 4-nitrophenyl carbonate
CAS No.: 1453272-56-4
Cat. No.: VC12030553
Molecular Formula: C11H11NO6
Molecular Weight: 253.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1453272-56-4 |
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Molecular Formula | C11H11NO6 |
Molecular Weight | 253.21 g/mol |
IUPAC Name | (3-methyloxetan-3-yl) (4-nitrophenyl) carbonate |
Standard InChI | InChI=1S/C11H11NO6/c1-11(6-16-7-11)18-10(13)17-9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3 |
Standard InChI Key | OKKWRFJBQOEVKS-UHFFFAOYSA-N |
SMILES | CC1(COC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CC1(COC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
3-Methyloxetan-3-yl 4-nitrophenyl carbonate (C₁₁H₁₁NO₆, molecular weight: 253.21 g/mol) consists of two primary components:
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A 3-methyloxetan-3-yl group, a four-membered cyclic ether with a methyl substituent at the 3-position, introducing steric strain and influencing reactivity.
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A 4-nitrophenyl carbonate group, which combines a nitro-functionalized aromatic ring with a carbonate ester linkage.
The IUPAC name, (3-methyloxetan-3-yl) (4-nitrophenyl) carbonate, reflects this architecture. The nitro group’s electron-withdrawing nature enhances the carbonate’s electrophilicity, making it susceptible to nucleophilic substitution reactions .
Synthesis and Preparation Methods
The synthesis of 3-methyloxetan-3-yl 4-nitrophenyl carbonate typically involves a two-step strategy:
Reaction of 3-Methyloxetan-3-yl Alcohol with 4-Nitrophenyl Chloroformate
A base-catalyzed condensation reaction between 3-methyloxetan-3-yl alcohol and 4-nitrophenyl chloroformate is the most common route. Pyridine or triethylamine is often employed to neutralize HCl byproducts . The reaction proceeds under anhydrous conditions in solvents such as dichloromethane or ethyl acetate:
Yield optimization requires precise temperature control (0–25°C) and stoichiometric equivalence of reagents .
Alternative Nitration Approaches
Indirect methods involve nitrating pre-formed phenyl carbonate derivatives. For example, diphenyl carbonate treated with mixed nitric-sulfuric acid yields bis(4-nitrophenyl) carbonate, a structurally analogous compound . While this route is less direct, it highlights the nitro group’s compatibility with harsh nitration conditions.
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its functional groups:
Nucleophilic Substitution at the Carbonate Group
The carbonate ester undergoes hydrolysis, aminolysis, or alcoholysis. For instance, reaction with amines produces carbamates, while hydrolysis yields 4-nitrophenol and 3-methyloxetan-3-yl alcohol:
Such reactions are pivotal in prodrug design and polymer degradation studies .
Reduction of the Nitro Group
Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., NaBH₄/CuCl₂) converts the nitro group to an amine, enabling access to derivatives like 3-methyloxetan-3-yl 4-aminophenyl carbonate . This transformation is critical for generating bioactive intermediates.
Oxetane Ring-Opening Reactions
The strained oxetane ring undergoes acid- or base-catalyzed ring-opening, forming diols or cross-linked polymers. For example, treatment with HCl yields a chlorinated diol:
This reactivity is exploited in stimuli-responsive materials .
Applications in Scientific Research
Polymer Chemistry
The compound serves as a monomer for polycarbonates with tunable thermal stability and mechanical properties. Its nitro group facilitates post-polymerization modifications, such as photo-patterning or covalent attachment of functional moieties .
Biochemical Probes
The 4-nitrophenyl carbonate group acts as a leaving group in enzyme-catalyzed reactions, making it useful for studying esterases and lipases. Release of 4-nitrophenol provides a spectrophotometric signal (λₘₐₓ = 400 nm) for activity assays .
Drug Delivery Systems
Oxetane-containing carbonates are explored for controlled drug release due to their hydrolytic stability under physiological conditions. The nitro group’s reduction to an amine enables pH-sensitive targeting .
Comparative Analysis with Structural Analogues
Compound | Key Structural Features | Reactivity/Applications |
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Bis(4-nitrophenyl) carbonate | Two 4-nitrophenyl groups | High electrophilicity; enzyme assays |
4-Nitrophenyl tetrahydrofuran-3-yl carbonate | Tetrahydrofuran ring instead of oxetane | Lower ring strain; slower hydrolysis |
3-Methyloxetan-3-yl 4-aminophenyl carbonate | Amine group instead of nitro | Bioactive intermediates; drug design |
The oxetane ring’s strain and the nitro group’s electronic effects distinguish 3-methyloxetan-3-yl 4-nitrophenyl carbonate from analogues, enabling unique applications in materials and biochemistry .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets using computational modeling and crystallography.
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Advanced Materials: Develop photo-responsive polymers by integrating azobenzene or spiropyran units.
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Toxicity Profiling: Assess environmental and health impacts to guide safe handling protocols.
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